molecular formula C16H12O3 B2523742 (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 1234351-94-0

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2523742
CAS No.: 1234351-94-0
M. Wt: 252.269
InChI Key: WWQCDLLIKNSZHL-NVNXTCNLSA-N
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Description

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core substituted with a hydroxy group and a 4-methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(4-methylbenzyl)-1-benzofuran-3(2H)-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-hydroxy-2-(4-chlorobenzylidene)-1-benzofuran-3(2H)-one
  • (2Z)-6-hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one
  • (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

Uniqueness

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one is unique due to the presence of the 4-methylbenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQCDLLIKNSZHL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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